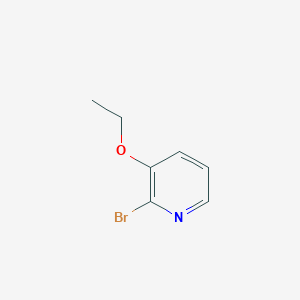

2-Bromo-3-éthoxypyridine

Vue d'ensemble

Description

2-Bromo-3-ethoxypyridine is a brominated pyridine derivative with an ethoxy group at the third position. It is a compound of interest due to its potential applications in various chemical reactions and syntheses. The presence of both bromo and ethoxy substituents on the pyridine ring makes it a versatile intermediate for further functionalization and transformation into more complex molecules .

Synthesis Analysis

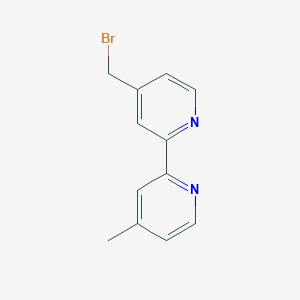

The synthesis of brominated pyridine derivatives, including those similar to 2-bromo-3-ethoxypyridine, has been explored in several studies. For instance, the preparation of 5-brominated and 5,5'-dibrominated bipyridines and bipyrimidines has been achieved through Stille coupling and reductive symmetric coupling reactions, with yields ranging from 70 to 90% . Although not directly synthesizing 2-bromo-3-ethoxypyridine, these methods provide insights into the bromination of pyridine derivatives. Additionally, the synthesis of 2-amino-5-ethoxypyridine from 3-ethoxypyridine via 2-bromo-3-ethoxy-6-nitropyridine has been reported, suggesting a potential route for the synthesis of related compounds .

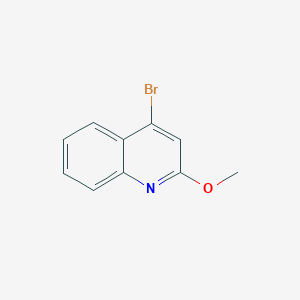

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives is characterized by the presence of a pyridine ring with bromine and other substituents attached to it. The structure of 2-ethoxy-3-pyridylboronic acid, a related compound, has been determined through X-ray crystallography, revealing intramolecular and intermolecular bonding patterns that could be relevant to understanding the structure of 2-bromo-3-ethoxypyridine .

Chemical Reactions Analysis

Brominated pyridines are known to participate in various chemical reactions. For example, 2-bromo-6-isocyanopyridine has been identified as a versatile reagent for multicomponent chemistry, demonstrating the utility of brominated pyridines in synthetic applications . The reactivity of bromine atoms in brominated pyridines has been explored, with findings that include the conversion of 3,5-dibromopyridine into 3-bromo-5-ethoxypyridine using sodium ethylate . These studies highlight the potential of 2-bromo-3-ethoxypyridine to undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-3-ethoxypyridine can be inferred from related compounds. For instance, the thermodynamic properties and luminescence behaviors of lanthanide complexes with brominated pyridines have been characterized, providing insights into the stability and reactivity of these compounds . The behavior of bromo-derivatives of ethoxypyridines when heated with hydrochloric acid has also been investigated, revealing substitution and migration reactions that could be relevant to understanding the properties of 2-bromo-3-ethoxypyridine .

Applications De Recherche Scientifique

Structure Moléculaire et Analyse Spectrale

“2-Bromo-3-éthoxypyridine” est un composé qui a été étudié à l'aide de la théorie de la fonctionnelle de la densité (DFT) et des méthodes de Hartree-Fock (HF) . Ces méthodes ont été utilisées pour optimiser les structures moléculaires du composé . Le potentiel électrostatique moléculaire (MEP) a été calculé en utilisant le niveau de théorie B3LYP/6-311++G (d,p) . Ce type d'analyse aide à comprendre la distribution de charge dans la molécule, ce qui peut être crucial pour prédire sa réactivité et son interaction avec d'autres molécules.

Études de Docking Moléculaire

Le composé a été étudié comme un inhibiteur potentiel du domaine bromodomaine . Les bromodomaines sont des domaines protéiques qui reconnaissent les résidus de lysine méthylés sur les queues d'histones, ce qui est un facteur clé dans la lecture des marques épigénétiques. Par conséquent, “this compound” pourrait potentiellement être utilisé dans le développement de médicaments pour des maladies comme le cancer où les changements épigénétiques jouent un rôle significatif.

Études Physico-chimiques

Des études physico-chimiques de “this compound” ont été réalisées . Ces études incluent le calcul du spectre UV-visible du composé en phase gazeuse et pour différents solvants . De telles études sont importantes pour comprendre les propriétés physiques et chimiques du composé, ce qui peut être utile dans diverses applications comme la science des matériaux, les produits pharmaceutiques et la synthèse chimique.

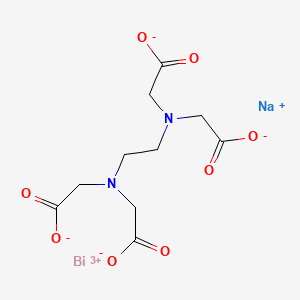

Études Thermodynamiques

Les fonctions thermodynamiques de “this compound” ont été rapportées à l'aide de données spectroscopiques utilisant des méthodes statistiques . Ces études révèlent les corrélations entre ces fonctions et la température . Comprendre la thermodynamique d'un composé peut être crucial pour prédire son comportement dans différentes conditions.

Sécurité et Manipulation du Matériau

“this compound” est un composé qui nécessite une manipulation attentive . Il est nocif en cas d'ingestion, de contact avec la peau et d'inhalation . Il provoque une irritation cutanée et des lésions oculaires graves . Par conséquent, il est important de porter des gants de protection, des vêtements de protection, des lunettes de protection et une protection du visage lors de la manipulation de ce composé .

Mécanisme D'action

Target of Action

Bromopyridines are often used in medicinal chemistry as building blocks for more complex molecules . They can interact with various biological targets depending on the specific structure of the final compound .

Mode of Action

Bromopyridines are known to participate in various chemical reactions, such as suzuki-miyaura coupling , which can lead to the formation of biologically active compounds . The specific interactions of 2-Bromo-3-ethoxypyridine with its targets would depend on the nature of these targets and the biochemical context.

Biochemical Pathways

Bromopyridines are often used in the synthesis of kinase inhibitors , which can affect a wide range of signaling pathways in cells. The exact pathways would depend on the specific structure of the final compound and its biological targets.

Result of Action

Bromopyridines can be used in the synthesis of various biologically active compounds . The specific effects of 2-Bromo-3-ethoxypyridine would depend on the nature of these compounds and their interactions with biological targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity of 2-Bromo-3-ethoxypyridine and its interactions with biological targets

Safety and Hazards

2-Bromo-3-ethoxypyridine is classified under the GHS07 category for safety . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

Relevant Papers I found some references related to 2-Bromo-3-ethoxypyridine , but they do not provide further information about this specific compound. For more detailed information, it would be beneficial to consult specialized chemical databases or scientific literature.

Propriétés

IUPAC Name |

2-bromo-3-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVXDUVZKACDQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442737 | |

| Record name | 2-BROMO-3-ETHOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89694-54-2 | |

| Record name | 2-BROMO-3-ETHOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-ethoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

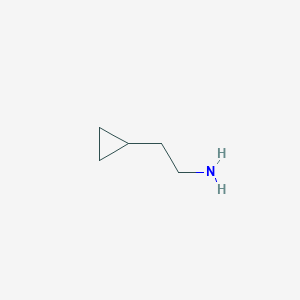

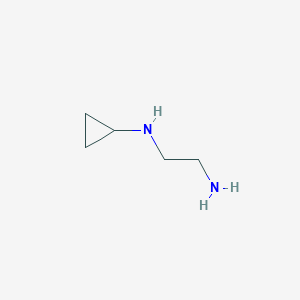

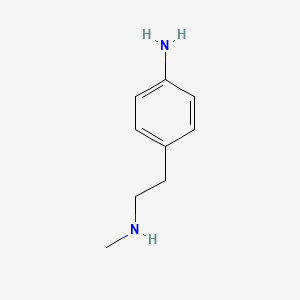

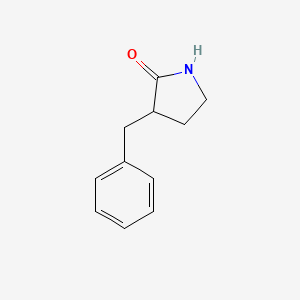

Synthesis routes and methods I

Procedure details

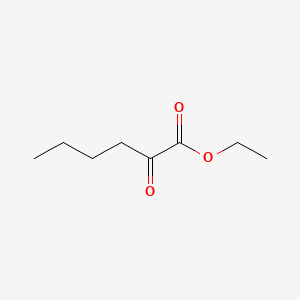

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What happens when 2-bromo-3-ethoxypyridine is heated with hydrochloric acid?

A: When 2-bromo-3-ethoxypyridine is heated with aqueous hydrochloric acid, two main products are formed: 2-chloro-3-hydroxypyridine and the corresponding dihydroxypyridine. [] This indicates that both the bromine atom and the ethoxy group of the original molecule are susceptible to substitution reactions under these conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.